(6,7-Dibromo-2-azabicyclo[2.2.1]hept-2-yl)(phenyl)methanone
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Overview
Description
(6,7-Dibromo-2-azabicyclo[221]hept-2-yl)(phenyl)methanone is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dibromo-2-azabicyclo[2.2.1]hept-2-yl)(phenyl)methanone typically involves multiple steps, starting from simpler organic molecules. One common method involves the bromination of a precursor compound, followed by a series of cyclization and substitution reactions to form the final bicyclic structure. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
(6,7-Dibromo-2-azabicyclo[2.2.1]hept-2-yl)(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the bromine atoms or other functional groups within the molecule.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated ketones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(6,7-Dibromo-2-azabicyclo[2.2.1]hept-2-yl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (6,7-Dibromo-2-azabicyclo[2.2.1]hept-2-yl)(phenyl)methanone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (6,7-Dibromo-2-azabicyclo[2.2.1]hept-2-yl)(phenyl)methanone include:
(6-Bromo-7-hydroxy-2-azabicyclo[2.2.1]hept-2-yl)(phenyl)methanone: A related compound with a hydroxyl group instead of a second bromine atom.
7-Oxabicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but contain an oxygen atom in place of nitrogen.
Uniqueness
The uniqueness of this compound lies in its specific combination of bromine atoms and the azabicycloheptane framework. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(6,7-dibromo-2-azabicyclo[2.2.1]heptan-2-yl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Br2NO/c14-10-6-9-7-16(12(10)11(9)15)13(17)8-4-2-1-3-5-8/h1-5,9-12H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFDXPLRTDNFPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C(C1Br)C2Br)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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